6-Aminonaphthalene-2-carbonitrile
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Overview
Description
6-Aminonaphthalene-2-carbonitrile is a chemical compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an amino group at the 6th position and a nitrile group at the 2nd position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Aminonaphthalene-2-carbonitrile involves the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile. This reaction typically yields 1-amino-4-aryl-3,4-dihydronaphthalene-2-carbonitriles in good yields . Another method involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile, leading to the formation of 1-amino-4-arylnaphthalene-2-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
6-Aminonaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamino derivatives.
Substitution: The amino group at the 6th position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, diamino derivatives, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Aminonaphthalene-2-carbonitrile has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the synthesis of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Aminonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 6th position and the nitrile group at the 2nd position play crucial roles in its reactivity and interactions with other molecules. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of different products with potential biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-naphthonitrile: Similar in structure but with different substitution patterns.
2-Aminonaphthalene: Lacks the nitrile group, leading to different reactivity and applications.
Naphthalene-2-carbonitrile: Lacks the amino group, resulting in distinct chemical properties.
Uniqueness
6-Aminonaphthalene-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
6-aminonaphthalene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUVTAZRRLAJLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562929 |
Source
|
Record name | 6-Aminonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129667-70-5 |
Source
|
Record name | 6-Aminonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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